molecular formula C13H18O4 B12533105 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate CAS No. 817172-07-9

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate

Cat. No.: B12533105
CAS No.: 817172-07-9
M. Wt: 238.28 g/mol
InChI Key: FDNMRJJGEKDDRN-UHFFFAOYSA-N
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Description

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic lactone with an appropriate esterifying agent. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is unique due to its specific ester functional group and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

817172-07-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(2-oxo-1-oxaspiro[4.5]decan-8-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H18O4/c1-9(2)12(15)16-10-3-6-13(7-4-10)8-5-11(14)17-13/h10H,1,3-8H2,2H3

InChI Key

FDNMRJJGEKDDRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCC2(CC1)CCC(=O)O2

Origin of Product

United States

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